molecular formula C12H11NO3 B8452589 methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate

methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate

Cat. No.: B8452589
M. Wt: 217.22 g/mol
InChI Key: JJMVLDGALGUUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-(2-oxoethyl)indole-7-carboxylate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)10-4-2-3-9-5-6-13(7-8-14)11(9)10/h2-6,8H,7H2,1H3

InChI Key

JJMVLDGALGUUCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N(C=C2)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 1-(2,2-dimethoxyethyl)-1H-indole-7-carboxylate (1.8 g, 6.7 mmol) from Step A above in THF (30 ml) was added 1N HCl (30 ml). The mixture was heated to 60° C. for 2 h. The solvent was evaporated and the residue purified by column chromatography (silica gel, 70:30 hexanes/ethyl acetate) to afford methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate (1.3 g, 87%) as a light yellow solid: 1H NMR (500 MHz, CDCl3) δ 9.77 (s, 1H), 7.84 (dd, J=4.5, 1.0 Hz, 2H), 7.15 (t, J=8.0 Hz, 1H), 7.04 (d, J=1.5 Hz, 1H), 6.67 (d, J=1.5 Hz, 1H), 3.90 (s, 3H), 2.05 (s, 2H); MS (ESI+) m/z 218 (M+H).
Name
methyl 1-(2,2-dimethoxyethyl)-1H-indole-7-carboxylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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